[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Overview
Description
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.15 g/mol.
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)methylamine hydrochloride” is represented by the formula C11H15Cl2N . Unfortunately, specific details about its structure are not available in the sources I found.Physical and Chemical Properties Analysis
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 232.15 g/mol . Other specific physical and chemical properties are not available in the sources I found.Scientific Research Applications
Interaction with Organic Solvents
Research led by Ribeiro et al. (2011) explored the behavior of specific dyes, namely 2,6-Diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate and 4-[(1-methyl-4(1H)-pyridinylidene)-ethylidene]-2,5-cyclohexadien-1-one, when protonated in organic solvents like dichloromethane, acetonitrile, and DMSO. The study focused on the solvatochromic bands of these compounds and their interactions with various amines, providing insights into the effects of different solvents on these interactions and highlighting the role of molecular structure and solvent used in the system (Ribeiro, Sidooski, Nandi, & Machado, 2011).
Corrosion Inhibition
A study by Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an HCl medium. The research used various techniques like electrochemical measurements and surface analysis to assess the protective capabilities of these compounds, shedding light on the inhibitory efficiency and the influence of substituent groups on corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Synthesis and Biological Activity
Jiu-fu et al. (2015) conducted a study on the synthesis of a specific compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, detailing its crystal structure and biological activity. The compound was synthesized from a base compound through processes like chlorination and aminisation, and its anticancer activity was evaluated, indicating its potential applications in medical research (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
These papers exemplify the multifaceted applications and importance of (2,4-Dichlorophenyl)methylamine hydrochloride and its derivatives in scientific research, spanning from interaction studies in organic solvents to corrosion inhibition and the exploration of biological activities.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGCCUBZFEGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.